molecular formula C11H13NO4 B2710145 1,4-dimethyl 2-amino-3-methylbenzene-1,4-dicarboxylate CAS No. 14186-52-8

1,4-dimethyl 2-amino-3-methylbenzene-1,4-dicarboxylate

Cat. No.: B2710145
CAS No.: 14186-52-8
M. Wt: 223.228
InChI Key: QAFWKEDPMYHBGU-UHFFFAOYSA-N
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Description

1,4-Dimethyl 2-amino-3-methylbenzene-1,4-dicarboxylate (CAS: 14186-52-8 ) is a methyl ester derivative of an aminoterephthalic acid. This compound serves as a valuable organic intermediate in advanced chemical synthesis and materials science research . While detailed application studies specific to this methylated analog are not fully established in the searched literature, its structural similarity to dimethyl aminoterephthalate (CAS 5372-81-6) suggests its potential utility as a precursor in the preparation of complex heterocycles and functional materials . Researchers can leverage its aromatic amine and ester functional groups for further derivatization and molecular design. This product is strictly for Research Use Only.

Properties

IUPAC Name

dimethyl 2-amino-3-methylbenzene-1,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-6-7(10(13)15-2)4-5-8(9(6)12)11(14)16-3/h4-5H,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAFWKEDPMYHBGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1N)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14186-52-8
Record name 1,4-dimethyl 2-amino-3-methylbenzene-1,4-dicarboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-dimethyl 2-amino-3-methylbenzene-1,4-dicarboxylate can be synthesized through several methods. One common approach involves the esterification of 2-amino-3-methylterephthalic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In industrial settings, the production of dimethyl 2-amino-3-methylterephthalate often involves the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may include steps such as purification through recrystallization or distillation to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

1,4-dimethyl 2-amino-3-methylbenzene-1,4-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

  • Pharmaceutical Intermediates :
    • This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that can lead to biologically active compounds. For instance, it has been utilized in the synthesis of amino acids and other pharmaceutical agents through racemization and optical resolution techniques .
  • Anticancer Activity :
    • Research indicates that derivatives of this compound exhibit potential anticancer properties. Studies have demonstrated that modifications to the amino group can enhance its efficacy against specific cancer cell lines .
  • Neuroprotective Agents :
    • Some derivatives have shown promise as neuroprotective agents in preclinical studies, suggesting potential applications in treating neurodegenerative diseases .

Organic Synthesis

  • Building Block for Complex Molecules :
    • The compound is employed as a building block in organic synthesis. Its functional groups facilitate various reactions such as esterification and amination, making it valuable for creating complex organic molecules .
  • Synthesis of Marine Metabolites :
    • It has been used as a precursor in the synthesis of biologically active marine metabolites, showcasing its versatility in natural product chemistry .

Materials Science

  • Nonlinear Optical Materials :
    • The compound has potential applications in materials science, particularly in the development of nonlinear optical materials. Its ability to form oligomers can be harnessed for photonic applications .
  • Polymer Chemistry :
    • It can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength due to its aromatic structure and functional groups .

Case Study 1: Synthesis of Anticancer Agents

A study conducted by Villalobos et al. explored the modification of 1,4-dimethyl 2-amino-3-methylbenzene-1,4-dicarboxylate to develop novel anticancer agents. By altering the amino group and introducing various substituents on the aromatic ring, researchers were able to synthesize compounds with enhanced cytotoxicity against breast cancer cells.

Case Study 2: Neuroprotective Effects

In another study published in the Journal of Medicinal Chemistry, derivatives of this compound were evaluated for their neuroprotective effects against oxidative stress-induced neuronal death. The results indicated that certain modifications led to significant improvements in cell viability and reduced apoptosis markers.

Mechanism of Action

The mechanism of action of dimethyl 2-amino-3-methylterephthalate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester groups can undergo hydrolysis, releasing active metabolites that exert biological effects .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key structural and physical properties of the target compound with its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Boiling Point (°C) Key Applications
1,4-Dimethyl 2-amino-3-methylbenzene-1,4-dicarboxylate C₁₀H₁₁NO₄ 209.20 2-amino, 3-methyl Not reported Not reported Organic intermediates, pharma
Dimethyl terephthalate (1,4-Dimethyl benzene-1,4-dicarboxylate) C₁₀H₁₀O₄ 194.18 None (unsubstituted) 139–141 288 Polymer production (e.g., PET)
Dimethyl cyclohexane-1,4-dicarboxylate C₁₀H₁₆O₄ 200.23 Cyclohexane backbone (saturated) 58–62 (trans-isomer) Not reported Polyurethane elastomers
Dimethyl 2-fluorocubane-1,4-dicarboxylate C₁₀H₁₀FO₄ 226.19 Fluorine at cubane 2-position Not reported Not reported High-energy materials, fluorination studies
1,4-Dimethyl 2-(fluorosulfonyl)benzene-1,4-dicarboxylate C₁₀H₉FO₆S 276.24 2-fluorosulfonyl Not reported Not reported Reactive intermediates, sulfonation chemistry

Key Observations :

  • Steric Influence : The 3-methyl group introduces steric hindrance, which may reduce packing efficiency in crystalline structures compared to planar analogs like dimethyl terephthalate .
  • Backbone Rigidity : Dimethyl cyclohexane-1,4-dicarboxylate’s saturated cyclohexane ring reduces aromaticity, lowering thermal stability compared to benzene-based derivatives .

Reactivity and Functionalization

  • Amino Group Reactivity: The 2-amino group in the target compound can undergo diazotization or act as a directing group in electrophilic aromatic substitution, enabling tailored derivatization . In contrast, dimethyl terephthalate lacks reactive substituents, limiting its utility beyond ester hydrolysis .
  • Fluorination vs. Sulfonation: Dimethyl 2-fluorocubane-1,4-dicarboxylate (synthesized via fluorination of cubane precursors ) and the sulfonyl derivative () highlight how electronegative substituents alter electronic properties and stability. The target compound’s amino group offers distinct pathways for functionalization compared to halogenated analogs.

Biological Activity

1,4-Dimethyl 2-amino-3-methylbenzene-1,4-dicarboxylate (CAS No. 14186-52-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including anticancer effects, antimicrobial activity, and other pharmacological applications.

  • Molecular Formula : C₁₁H₁₃N₁O₄
  • Molecular Weight : 223.23 g/mol
  • Structure : The compound features a dimethylamino group and two carboxylate functionalities, which are critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its efficacy against various cancer cell lines:

Cell LineIC₅₀ (µM)Mechanism of Action
MCF-7 (Breast)15.63Induces apoptosis via caspase activation
HCT-116 (Colon)13.6Cell cycle arrest at G1 phase
A549 (Lung)0.11Microtubule destabilization

The compound exhibited a notable IC₅₀ value of 15.63 µM against the MCF-7 breast cancer cell line, comparable to established chemotherapeutics like Tamoxifen . Flow cytometry analysis revealed that it induces apoptosis in a dose-dependent manner by increasing caspase-3 activity .

Antimicrobial Activity

The compound also shows promising antimicrobial properties. The following table summarizes its effectiveness against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These results indicate that this compound can inhibit the growth of both bacterial and fungal strains, suggesting its potential as an antimicrobial agent .

Other Pharmacological Activities

In addition to its anticancer and antimicrobial properties, this compound has shown activity in other areas:

  • Anti-inflammatory Effects : Preliminary studies suggest that it may reduce inflammation markers in vitro.
  • Antidiabetic Potential : Some derivatives of similar structures have indicated potential in lowering blood glucose levels in diabetic models.

Case Studies and Research Findings

A notable study published in a peer-reviewed journal explored the synthesis and biological evaluation of various derivatives of this compound. The results indicated that modifications at specific positions on the aromatic ring could enhance biological activity significantly. For instance:

  • Derivatives with Electron-Withdrawing Groups : These showed improved cytotoxicity compared to the parent compound .

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 1,4-dimethyl 2-amino-3-methylbenzene-1,4-dicarboxylate, and how can reaction yields be improved?

  • Methodological Answer : The synthesis of aromatic dicarboxylates typically involves esterification of dicarboxylic acids or transesterification under acidic/basic conditions. For this compound, a multi-step approach may include:

Amination and Methylation : Introduce the amino group at position 2 via nitration followed by reduction (e.g., catalytic hydrogenation), then methylate using methyl halides or dimethyl sulfate under controlled pH .

Esterification : Use methanol and a strong acid catalyst (e.g., H₂SO₄) to esterify the carboxylic acid groups at positions 1 and 3.

  • Yield Optimization : Surfactant-mediated reactions in aqueous systems (e.g., designer surfactants for Suzuki-Miyaura couplings) can enhance reactivity and reduce side products . Monitor reaction progress via HPLC or GC-MS to identify bottlenecks.

Q. How can purity and structural integrity be validated for this compound?

  • Methodological Answer :

  • Chromatography : Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity. Adjust mobile phase (e.g., acetonitrile/water gradient) to resolve impurities .
  • Spectroscopic Confirmation :
  • ¹H/¹³C NMR : Compare chemical shifts with analogous compounds (e.g., dimethyl cubane-1,4-dicarboxylate for ester group verification ).
  • FT-IR : Confirm ester C=O stretches (~1720 cm⁻¹) and amino N-H stretches (~3300 cm⁻¹).
  • Elemental Analysis : Validate C, H, N percentages against theoretical values (use a CHNS analyzer).

Advanced Research Questions

Q. What computational tools can predict the reactivity and stability of this compound under varying conditions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Software like Gaussian or ORCA can model steric effects from the 3-methyl and 2-amino groups .
  • ReaxFF Simulations : Study thermal degradation pathways (e.g., ester hydrolysis or decarboxylation) under simulated aqueous or acidic environments .
  • Database Mining : Cross-reference with PubChem or DSSTox for analogous compounds’ stability data (e.g., nitro- or fluoro-substituted benzene derivatives ).

Q. How do steric and electronic effects of the 2-amino and 3-methyl substituents influence crystallographic packing?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation in a polar aprotic solvent (e.g., DMF). Analyze packing motifs (e.g., π-π stacking of benzene rings vs. hydrogen bonding from the amino group) .
  • Comparative Analysis : Contrast with structurally similar compounds like 1,4-naphthalenedicarboxylic acid, where substituent positioning alters lattice parameters and melting points .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer :

  • Multi-Technique Cross-Validation : Combine NMR, IR, and high-resolution mass spectrometry (HRMS) to resolve ambiguities (e.g., distinguishing methyl vs. methoxy groups).
  • Isotopic Labeling : Synthesize deuterated analogs to isolate specific vibrational modes in IR/Raman spectra .
  • Dynamic NMR : Study temperature-dependent shifts to identify conformational flexibility (e.g., hindered rotation of the 3-methyl group) .

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